7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one
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Overview
Description
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol This compound is characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom or other functional groups.
Cyclization and Ring-Opening Reactions: The spirocyclopropane ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized isoquinoline derivatives .
Scientific Research Applications
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the spirocyclopropane ring.
1-Bromo-4-cyclopropylbenzene: Contains a cyclopropane ring but differs in the aromatic core.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar isoquinoline core but with different substituents.
Uniqueness
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H10BrNO/c12-7-1-2-9-8(5-7)10(14)13-6-11(9)3-4-11/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
REUJASKNFVPCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC(=O)C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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